9-Methyl-9H-carbazol-3-amine
Overview
Description
9-Methyl-9H-carbazol-3-amine: is an aromatic heterocyclic organic compound. It consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its versatile applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Bucherer Carbazole Synthesis: This method uses a naphthol and an aryl hydrazine to synthesize carbazole derivatives.
Palladium-Catalyzed Reactions: A sequence of intermolecular amination and intramolecular direct arylation enables the synthesis of functionalized carbazoles.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbazole derivatives can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Reduction reactions can be performed on carbazole derivatives to modify their electronic properties.
Substitution: Carbazole derivatives can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Transition metal catalysts such as palladium and iridium are commonly used.
Reducing Agents: Common reducing agents include hydrogen gas and metal hydrides.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used for substitution reactions.
Major Products:
Oxidation Products: Oxidized carbazole derivatives with modified electronic properties.
Reduction Products: Reduced carbazole derivatives with altered reactivity.
Substitution Products: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Conducting Polymers: Carbazole derivatives are used in the synthesis of conducting polymers due to their excellent electrical properties.
Optoelectronics: These compounds are used in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biology and Medicine:
Anticancer Agents: Some carbazole derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.
Diabetes Treatment: Carbazole derivatives can modulate glucose metabolism and inhibit enzymes involved in carbohydrate digestion.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
9-Ethyl-9H-carbazol-3-amine: This compound is similar in structure but has an ethyl group instead of a methyl group.
3-Amino-9-ethylcarbazole: Another similar compound with an ethyl group at the 9-position.
Uniqueness:
Properties
IUPAC Name |
9-methylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMXMLCYGWOKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210057 | |
Record name | 9H-Carbazol-3-amine, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61166-04-9 | |
Record name | 9-Methyl-9H-carbazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61166-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methyl-3-nitrocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazol-3-amine, 9-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHYL-3-AMINOCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZQ2F58W2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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